Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylate ester group at the 3-position of the imidazo[1,2-a]pyridine core. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with methyl chloroformate to yield the desired compound . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds share a similar core structure but differ in the functional groups attached.
Trifluoromethyl-substituted imidazoles: These compounds have a trifluoromethyl group but differ in the position and type of other substituents.
Uniqueness
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to the combination of the trifluoromethyl group and the carboxylate ester group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for drug development .
Properties
Molecular Formula |
C10H7F3N2O2 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-14-8-4-2-3-7(15(6)8)10(11,12)13/h2-5H,1H3 |
InChI Key |
NPZANMJKWYIJQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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